molecular formula C14H14ClNOS B14008948 n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline CAS No. 6631-99-8

n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline

Cat. No.: B14008948
CAS No.: 6631-99-8
M. Wt: 279.8 g/mol
InChI Key: OATLCSJUWBALRH-UHFFFAOYSA-N
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Description

n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline: is an organic compound with the molecular formula C14H14ClNOS It is characterized by the presence of a 4-chlorophenyl group, a sulfanyl group, and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline typically involves the reaction of 4-chlorobenzenethiol with 4-methoxyaniline in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chlorobenzenethiol+4-Methoxyanilinen-[(4-Chlorophenyl)sulfanyl]methyl-4-methoxyaniline\text{4-Chlorobenzenethiol} + \text{4-Methoxyaniline} \rightarrow \text{this compound} 4-Chlorobenzenethiol+4-Methoxyaniline→n-[(4-Chlorophenyl)sulfanyl]methyl-4-methoxyaniline

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved in its action are studied to understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

  • n-{[(4-Bromophenyl)sulfanyl]methyl}-4-methoxyaniline
  • n-{[(4-Fluorophenyl)sulfanyl]methyl}-4-methoxyaniline
  • n-{[(4-Methylphenyl)sulfanyl]methyl}-4-methoxyaniline

Comparison: n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), it may exhibit distinct reactivity and biological activity. The chlorine atom’s electronegativity and size influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

6631-99-8

Molecular Formula

C14H14ClNOS

Molecular Weight

279.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)sulfanylmethyl]-4-methoxyaniline

InChI

InChI=1S/C14H14ClNOS/c1-17-13-6-4-12(5-7-13)16-10-18-14-8-2-11(15)3-9-14/h2-9,16H,10H2,1H3

InChI Key

OATLCSJUWBALRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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